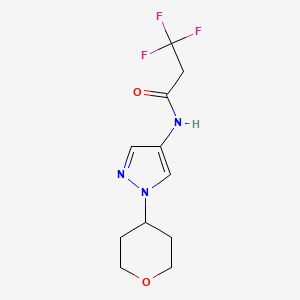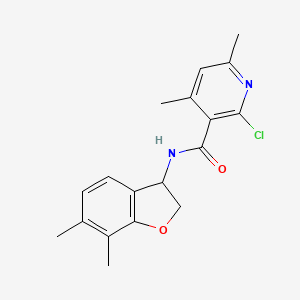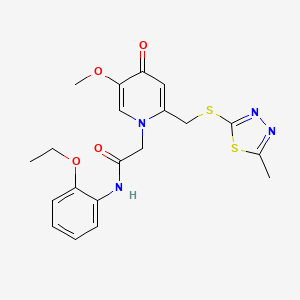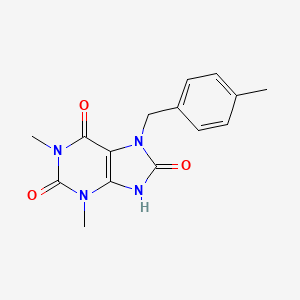![molecular formula C10H10BrNO2S2 B2765174 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1049701-33-8](/img/structure/B2765174.png)
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can vary greatly depending on the specific compound. For example, 4-Bromo-2-(2-methylthiazol-4-yl)phenol has a molecular weight of 270.15 .
Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions. For example, the active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary greatly depending on the specific compound. For example, 2-Thiopheneglyoxylic acid has a molecular formula of CHOS, an average mass of 156.159 Da, and a monoisotopic mass of 155.988113 Da .
Applications De Recherche Scientifique
Synthesis and Functionalization
Research in thiophene and thiazole derivatives involves exploring various substitution reactions to synthesize novel compounds with potential applications in drug development and materials science. For instance, the study on electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen reveals insights into formylation, bromination, and Claisen rearrangement, providing a foundation for synthesizing structurally complex molecules with diverse functional groups (Clarke, Scrowston, & Sutton, 1973). Similarly, research on the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one demonstrates the selective introduction of bromo and formyl groups, crucial for further chemical transformations (Drewry & Scrowston, 1969).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety indicate the potential of thiazole derivatives as antimicrobial agents. This research highlights the antibacterial and antifungal activities of synthesized compounds, underlining the importance of thiazole chemistry in developing new therapeutics (Güzeldemirci & Küçükbasmacı, 2010).
Photodegradation Studies
Investigating the photo-degradation behavior of thiazole-containing compounds provides insights into the stability and longevity of these molecules when exposed to light. This research is critical for understanding the applicability of thiazole derivatives in light-sensitive applications, including pharmaceuticals and materials science (Wu, Hong, & Vogt, 2007).
Metal Complex Formation
Studies on the formation of metal complexes with thiazole derivatives open avenues for applications in catalysis and materials science. For instance, the synthesis of nickel, copper, and zinc complexes of thiazole-acetic acid derivatives showcases the potential of these compounds in coordination chemistry and their possible roles as ligands in metallo-organic frameworks (Singh & Baruah, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiophene-based compounds have a wide range of applications in the field of medicinal chemistry, material science, and industrial chemistry . They are used in the preparation of various biologically active compounds . Therefore, the future directions in the research and development of thiophene-based compounds are vast and promising.
Propriétés
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2.BrH/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFKQFJEGSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)



